molecular formula C20H23NO4 B11187210 1-[6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one CAS No. 66040-39-9

1-[6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one

Cat. No.: B11187210
CAS No.: 66040-39-9
M. Wt: 341.4 g/mol
InChI Key: IWUVFBGTUYHJKA-UHFFFAOYSA-N
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Description

1-[6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of multiple methoxy groups and a tetrahydroisoquinoline core, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline under acidic conditions, followed by oxidation and subsequent acylation to introduce the ethanone group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, providing neuroprotective effects .

Comparison with Similar Compounds

  • 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
  • 4H-1-Benzopyran-4-one, 5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-
  • Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-

Uniqueness: 1-[6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its multiple methoxy groups and tetrahydroisoquinoline core differentiate it from other similar compounds, making it a valuable compound for various research applications .

Properties

CAS No.

66040-39-9

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

1-[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone

InChI

InChI=1S/C20H23NO4/c1-13(22)21-10-9-15-11-18(24-3)19(25-4)12-17(15)20(21)14-5-7-16(23-2)8-6-14/h5-8,11-12,20H,9-10H2,1-4H3

InChI Key

IWUVFBGTUYHJKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=C(C=C3)OC)OC)OC

Origin of Product

United States

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